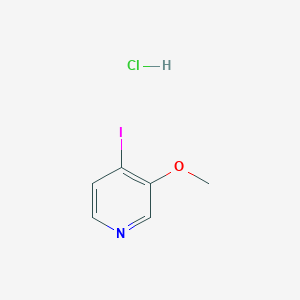

4-Iodo-3-methoxypyridine hydrochloride

Description

Significance of Pyridine (B92270) Scaffolds as Foundational Heterocyclic Building Blocks in Advanced Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in chemistry. sarchemlabs.comresearchgate.net Its presence is notable in a vast array of natural products, including essential vitamins like niacin and pyridoxine, as well as numerous alkaloids. nih.govlifechemicals.com In the realm of medicinal chemistry, the pyridine scaffold is exceptionally prominent, appearing in over 7,000 existing drug candidates and a significant number of FDA-approved drugs. lifechemicals.comnih.gov Compounds incorporating this ring system are used to treat a wide range of conditions, functioning as anticancer, anti-ulcer, and antihypertensive agents, among others. nih.govnih.gov

The significance of the pyridine scaffold stems from several key properties. The nitrogen atom imparts polarity and basicity, and its lone pair of electrons can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets like enzymes and receptors. nih.gov This feature often enhances the pharmacokinetic properties of drug molecules. nih.gov Furthermore, the aromatic nature of the pyridine ring provides a rigid framework for the precise spatial orientation of functional groups, while also being susceptible to a wide variety of chemical transformations, making it an ideal template for drug design and organic synthesis. nih.govrsc.org

Strategic Importance of Halogen and Alkoxy Substituents in Directed Pyridine Derivatization

The true synthetic power of the pyridine scaffold is unlocked through the strategic placement of substituents, with halogen and alkoxy groups being among the most important. These functional groups are not merely passive components of the molecule; they actively direct subsequent chemical transformations and modulate the electronic properties of the ring.

Halogen substituents (F, Cl, Br, I) are exceptionally useful "handles" for synthetic chemists. researchgate.net While direct C–H functionalization of the electron-deficient pyridine ring can be challenging, installing a halogen atom provides a reactive site for a host of powerful cross-coupling reactions. rsc.orgnih.gov Aryl iodides are particularly prized for this purpose due to the C-I bond's high reactivity in transition metal-catalyzed reactions like the Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi couplings. nbinno.comlehigh.edu These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. nbinno.com

Alkoxy groups , such as the methoxy (B1213986) group (–OCH₃), also play a critical strategic role. As an electron-donating group, a methoxy substituent activates the pyridine ring, influencing the regioselectivity of subsequent reactions. It can direct metallation (lithiation) to an adjacent ortho position, providing a pathway for introducing other functional groups with high precision. exsyncorp.com This directing ability is a cornerstone of modern synthetic strategy for creating highly substituted pyridines.

The combination of both halogen and alkoxy groups on a single pyridine ring creates a multifunctional building block with orthogonal reactivity, allowing for sequential and selective modifications at different positions.

Position of 4-Iodo-3-methoxypyridine (B1531487) Hydrochloride within the Landscape of Pyridine Chemistry Research

Within this context, 4-Iodo-3-methoxypyridine hydrochloride emerges as a highly valuable and strategically designed synthetic intermediate. This compound perfectly embodies the principles of modern pyridine chemistry, incorporating the key features discussed above into a single, stable, and versatile reagent.

The molecule's structure is notable for several key attributes:

The 4-Iodo Group: Positioned para to the ring nitrogen, the iodine atom serves as an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. nbinno.comrsc.org This allows for the introduction of aryl, alkyl, alkynyl, and other moieties at the 4-position, making it a primary site for molecular diversification.

The 3-Methoxy Group: Located meta to the ring nitrogen, the methoxy group influences the electronic landscape of the pyridine ring. Its electron-donating nature can affect the reactivity of the entire system and can serve as a directing group for functionalization at the ortho C2 or C4 positions in related systems. exsyncorp.com

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the basic pyridine nitrogen. This renders the compound as a stable, non-volatile, and easy-to-handle crystalline solid, which is a significant practical advantage in a laboratory setting over potentially unstable or volatile liquid free bases. google.com

The specific 3,4-substitution pattern of this compound makes it a powerful precursor for the synthesis of complex, polysubstituted pyridine derivatives that are often key intermediates in the development of new pharmaceutical agents and other functional molecules. google.com

Physicochemical Properties of 4-Iodo-3-methoxypyridine

The following table summarizes key physicochemical data for the free base form of the title compound. Data for the hydrochloride salt is less commonly reported, but it is typically a solid with improved stability and handling characteristics.

| Property | Value |

| CAS Number | 1331850-50-0 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Purity | ≥97% |

| IUPAC Name | 4-iodo-3-methoxypyridine |

Data sourced from Advanced ChemBlocks. achemblock.com

Synthetic Utility and Research Findings

The primary value of this compound lies in its application as a versatile building block in multi-step organic syntheses. The iodine at the C4 position is the principal site of reactivity, most commonly exploited in cross-coupling reactions.

| Reaction Type | Reagents & Conditions | Purpose |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Forms a C-C bond, attaching a new aryl or heteroaryl group at the 4-position. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst system, base (e.g., Et₃N) | Forms a C-C bond, introducing an alkynyl substituent at the 4-position. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base (e.g., NaOtBu) | Forms a C-N bond, creating a 4-aminopyridine (B3432731) derivative. |

| Heck Coupling | Alkene, Pd catalyst, base | Forms a C-C bond, introducing a vinyl substituent at the 4-position. |

These reactions demonstrate the modularity that this compound offers. A research team can use this single precursor to generate a diverse library of 4-substituted-3-methoxypyridines, which can then be screened for desired biological or material properties. This approach is central to modern drug discovery and materials science, where rapid and efficient synthesis of analogues is crucial for developing structure-activity relationships.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7ClINO |

|---|---|

Molecular Weight |

271.48 g/mol |

IUPAC Name |

4-iodo-3-methoxypyridine;hydrochloride |

InChI |

InChI=1S/C6H6INO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H |

InChI Key |

MXIANXKBZOWALN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1)I.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to 4 Iodo 3 Methoxypyridine and Its Hydrochloride Salt

Direct Iodination Strategies on Pyridine (B92270) Derivatives

Direct iodination of the pyridine ring, particularly at the C4 position in the presence of a C3 substituent, presents a significant challenge due to the electronic nature of the pyridine nucleus. However, regioselective halogenation approaches and the use of specific catalysts can facilitate this transformation.

Regioselective Halogenation Approaches

Direct halogenation of pyridine and its derivatives can be notoriously difficult to control. Radical-based direct C-H iodination protocols have been developed for various nitrogen-containing heterocycles. researchgate.netrsc.org For pyridines, these reactions often lead to iodination at the C3 and C5 positions. researchgate.netrsc.org Achieving C4 selectivity in a 3-substituted pyridine like 3-methoxypyridine (B1141550) via direct iodination is challenging due to the directing effects of the nitrogen atom and the methoxy (B1213986) group.

One innovative approach to achieve regioselective halogenation at the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive Zincke imine intermediate, which then undergoes regioselective halogenation. While this has been demonstrated for 3-halogenation, adapting such a strategy for C4-iodination would require a different precursor and reaction design.

Catalyst-Mediated Iodination Protocols

Catalyst-mediated approaches can offer a pathway to control the regioselectivity of iodination. While direct C4-alkylation of pyridines has been a longstanding challenge, methods have been developed that could potentially be adapted for iodination. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov For instance, the use of blocking groups can direct functionalization to the C4 position. chemrxiv.org

A radical-based direct C-H iodination of pyridones and pyridines has been shown to yield C3 and C5 iodinated products. rsc.org The development of a catalyst system that can overcome the inherent electronic preferences of the 3-methoxypyridine ring for C2/C6 or C5 substitution and direct the iodination to the C4 position is an area of ongoing research.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful and predictable method for the synthesis of substituted pyridines. These routes are particularly useful for introducing substituents at the 2- and 4-positions of the pyridine ring, which are activated towards nucleophilic attack.

Displacement of Halogens by Alkoxy Groups (e.g., Methoxy)

The displacement of a halogen at the 4-position of a pyridine ring by a methoxy group is a well-established transformation. For example, 4-chloropyridine (B1293800) readily reacts with sodium methoxide (B1231860) to produce 4-methoxypyridine (B45360). chegg.com Similarly, 4-bromopyridine (B75155) reacts with sodium methoxide in methanol (B129727) to yield 4-methoxypyridine. chegg.com This type of reaction proceeds via a Meisenheimer-like intermediate, and the electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack. While this specific reaction does not directly produce 4-iodo-3-methoxypyridine (B1531487), it demonstrates the feasibility of introducing a methoxy group onto a pre-halogenated pyridine ring. A plausible, albeit less direct, route to the target compound could involve the synthesis of a 4-halo-3-iodopyridine followed by methoxylation.

| Starting Material | Reagent | Product | Reference |

| 4-Chloropyridine | Sodium Methoxide | 4-Methoxypyridine | chegg.com |

| 4-Bromopyridine | Sodium Methoxide/Methanol | 4-Methoxypyridine | chegg.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Methoxide | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |

Halogen Exchange Reactions (e.g., Chloride to Iodide) in Pyridine Systems

The Finkelstein reaction, which involves the exchange of one halogen for another, is a valuable tool in organic synthesis. This SN2-type reaction can be applied to heterocyclic systems. An acid-mediated halogen exchange has been shown to be highly effective for the conversion of pyridyl and quinolyl chlorides to their corresponding iodides in good to high yields. researchgate.net This method avoids the use of transition metals and harsh reaction conditions, offering a regioselective halide exchange. researchgate.net Specifically, chloride substituents at the 2- and 4-positions of pyridines are readily substituted by iodide. researchgate.net

This suggests a viable synthetic route to 4-iodo-3-methoxypyridine would be to first synthesize 4-chloro-3-methoxypyridine (B1320319) and then perform a halogen exchange reaction using a source of iodide, such as sodium iodide. The reaction is driven by the precipitation of the less soluble sodium chloride in a suitable solvent like acetone. The aromatic Finkelstein reaction can also be catalyzed by copper(I) iodide in combination with diamine ligands or nickel bromide with tri-n-butylphosphine for less reactive aromatic chlorides and bromides. manac-inc.co.jp

| Starting Halide | Iodide Source | Product | Key Features | Reference |

| Pyridyl chlorides | Sodium Iodide | Pyridyl iodides | Acid-mediated, high regioselectivity | researchgate.net |

| Quinolyl chlorides | Sodium Iodide | Quinolyl iodides | Avoids transition metals | researchgate.net |

| 1-Chloroisoquinoline | Sodium Iodide | 1-Iodoisoquinoline | 90% yield | researchgate.net |

| 4-Chloro-1,3-dinitrobenzene | Sodium Iodide | 4-Iodo-1,3-dinitrobenzene | Occurs with strong electron-withdrawing groups | manac-inc.co.jp |

| Chloropyridazin-3(2H)-ones | Hydrogen Iodide | Iodopyridazinones | Nucleophilic substitution and subsequent hydrodeiodination can occur | arkat-usa.org |

Multi-Step Synthesis from Readily Available Pyridine Precursors

Multi-step synthetic sequences starting from simple and commercially available pyridine precursors offer a high degree of flexibility and control in accessing complex substitution patterns. A notable example is the synthesis of C4-functionalized pyridines from 3-hydroxypyridine. nih.gov

A robust synthesis of a precursor for a 3,4-pyridyne intermediate begins with the carbamoylation of commercially available 3-hydroxypyridine. nih.gov This is followed by a C4-selective ortho-lithiation and subsequent reaction with an electrophile. nih.gov This sequence allows for the introduction of a functional group handle specifically at the C4 position. Following this, a one-pot deprotection/triflation protocol can be employed to generate a pyridylsilyltriflate, which is a precursor for the 3,4-pyridyne. nih.gov Trapping of this highly reactive intermediate with an appropriate iodine-containing species would lead to the desired 4-iodo-3-hydroxypyridine derivative, which can then be methylated to afford 4-iodo-3-methoxypyridine. The final step to obtain the hydrochloride salt would involve treatment with hydrochloric acid.

This multi-step approach, while longer, provides a rational and regioselective pathway to the target molecule, overcoming the challenges associated with direct C4-functionalization of 3-substituted pyridines. Such multi-step syntheses can also be adapted for flow chemistry processes, allowing for a more streamlined and efficient production of the final product. syrris.jpnih.gov

| Precursor | Key Steps | Intermediate | Final Product | Reference |

| 3-Hydroxypyridine | Carbamoylation, C4-selective ortho-lithiation, Silylation, Deprotection/Triflation | 3,4-Pyridyne precursor | 4-Iodo-3-methoxypyridine | nih.gov |

The formation of the hydrochloride salt of 4-iodo-3-methoxypyridine is typically achieved in the final step of the synthesis by treating the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or methanol.

Construction of the Pyridine Nucleus with Pre-functionalized Moieties

The de novo synthesis of a pyridine ring, building it from acyclic precursors, offers a powerful method for controlling the final substitution pattern. Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a fascinating tool for this purpose, allowing for the assembly of pyridine rings from nitriles and alkynes. rsc.orgresearchgate.net This approach allows for a high degree of convergence, where complex fragments can be joined in a single step. In principle, a suitably substituted alkyne and a nitrile could be designed to cyclize into the desired 3-methoxy-4-iodopyridine core.

Multicomponent reactions (MCRs) provide another avenue for constructing highly functionalized pyridine skeletons in a single pot, often with high atom economy. nih.gov For instance, a reaction involving an aldehyde, a β-keto ester, an aniline, and malononitrile (B47326) can yield polysubstituted pyridines in the presence of a catalyst like SnCl₂·2H₂O in water. nih.gov While specific examples leading directly to 4-iodo-3-methoxypyridine are not prevalent in literature, these established methods for pyridine ring construction form the theoretical basis for potential synthetic routes using pre-functionalized starting materials. nih.govacs.orgorganic-chemistry.org

Sequential Introduction of Methoxy and Iodo Substituents

A more common and often more practical approach involves the stepwise functionalization of a simpler, commercially available pyridine derivative. This strategy relies on the selective modification of specific C-H bonds on the pyridine ring.

The synthesis can start from 4-methoxypyridine. The methoxy group at the 4-position directs electrophilic substitution. However, direct iodination of pyridine rings can be challenging and may require harsh conditions or specialized reagents to achieve the desired regioselectivity. nih.gov A powerful strategy for functionalizing the 3-position of 4-methoxypyridine is through directed ortho metalation. This involves using a strong base, such as mesityllithium, to deprotonate the C-3 position, creating a lithiated intermediate. This nucleophilic species can then react with an electrophilic iodine source (e.g., I₂) to install the iodine atom specifically at the desired position. arkat-usa.org

Alternatively, the synthesis can proceed via halogenation of 3-methoxypyridine. The challenge lies in controlling the position of iodination, as pyridine halogenation can lead to mixtures of isomers. nih.gov Radical-based C-H iodination protocols have been developed that show selectivity for the C3 and C5 positions of pyridines, offering a potential route. rsc.org Another innovative method involves a ring-opening/ring-closing sequence. The pyridine ring is opened to form an acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation before the ring is closed again to yield the 3-halopyridine. nih.gov

Optimization of Reaction Conditions and Yields in Academic Research

Achieving high yields and purity is paramount in chemical synthesis. Research efforts have been dedicated to fine-tuning reaction parameters such as solvent, temperature, and catalyst systems for the synthesis of functionalized pyridines.

Solvent Effects and Temperature Regimes

The choice of solvent can dramatically influence the outcome of a reaction, affecting reaction rates, yields, and even the reaction pathway. In multicomponent reactions for pyridine synthesis, systematic studies have shown that the optimal solvent depends on the catalyst used. For example, in a synthesis of pyridine-3,5-dicarbonitriles, an amine-based catalyst like piperidine (B6355638) performed best in ethanol. In contrast, an ionic base catalyst gave similar yields in acetonitrile (B52724) but in a significantly shorter reaction time. acs.org This highlights a common trade-off between reaction speed and the environmental profile of the solvent. Chlorinated solvents such as dichloromethane (B109758) (DCM) and dichloroethane (DCE) have also been found to be effective media for certain gold-catalyzed reactions involving pyridine derivatives.

Temperature is another critical variable. While some reactions, such as lithiation, are conducted at very low temperatures (e.g., -78 °C) to ensure stability of the intermediates, others may require heating or refluxing to overcome activation energy barriers and drive the reaction to completion.

Catalyst Loading and Ligand Optimization

Catalysts are crucial for many synthetic transformations, and optimizing their loading is key to balancing reaction efficiency with cost and potential product contamination. Lowering the amount of a catalyst can lead to decreased yields and longer reaction times, while adding an excess may not improve the yield and increases waste.

In the context of iodination, which is key to the synthesis of the target molecule, the amount of the iodinating reagent or promoter is critical. Studies on the iodination of pyrimidine (B1678525) derivatives, a related class of heterocycles, provide valuable insights. Using a combination of molecular iodine (I₂) and silver nitrate (B79036) (AgNO₃), researchers systematically varied the amount of AgNO₃ to find the optimal conditions. The data shows that increasing the equivalents of AgNO₃ relative to the substrate significantly improves the reaction yield, up to a certain point where further addition provides no benefit. nih.govmdpi.com

Table 1: Optimization of Iodination of Uracil (B121893) with I₂ and Varying Equivalents of AgNO₃ Data derived from studies on pyrimidine iodination as an analogue for pyridine functionalization. mdpi.com

| Entry | Equivalents of AgNO₃ | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 10 | 38 |

| 2 | 0.5 | 30 | 63 |

| 3 | 1.0 | 30 | 75 |

| 4 | 1.5 | 30 | 82 |

| 5 | 2.0 | 30 | 90 |

| 6 | 2.5 | 30 | 90 |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Pyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of halogenated pyridines.

A key focus is the development of greener halogenation methods. Traditional electrophilic halogenations often require harsh acids and toxic reagents. nih.gov A more environmentally benign approach uses a combination of an ammonium (B1175870) halide (like NH₄Br or NH₄I) and hydrogen peroxide in acetic acid. This system generates the active halogenating species in situ, with water as the primary byproduct, avoiding the use of more hazardous reagents. cdnsciencepub.com Another innovative green technique is mechanochemistry, where reactions are carried out by grinding solid reactants together, often in the absence of any solvent. A solvent-free iodination of pyrimidines has been successfully developed using this mechanical grinding method, offering high yields and a significantly improved environmental profile. nih.gov

Exploration of Eco-Friendly Solvents (e.g., Aqueous, Bio-based)

Solvents account for a large portion of the waste generated in chemical synthesis. Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a major goal of sustainable chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Researchers have successfully employed water as a solvent for the multicomponent synthesis of pyridine skeletons. nih.gov

Bio-based solvents, derived from renewable resources like biomass, are another promising alternative. acsgcipr.org There is growing interest in synthesizing pyridines and picolines directly from bio-resourced feedstocks, which could dramatically reduce the carbon footprint of these important chemicals. google.com The use of acetic acid as a solvent in certain halogenation reactions is also considered a step towards greener chemistry, as it is more benign than many halogenated solvents. cdnsciencepub.com The ultimate goal is to perform reactions under solvent-free conditions, which has been achieved for some related heterocyclic iodinations through mechanochemistry. nih.gov

Development and Application of Novel Green Catalysts

The synthesis of halogenated pyridines, including 4-Iodo-3-methoxypyridine and its hydrochloride salt, is increasingly guided by the principles of green chemistry. This paradigm shift encourages the development of catalytic systems that are not only efficient and selective but also environmentally benign. Researchers are actively exploring novel catalysts that minimize waste, avoid hazardous substances, operate under milder conditions, and utilize renewable resources. These green catalysts are pivotal in developing sustainable synthetic pathways for valuable pyridine intermediates.

Recent advancements have centered on metal-free organocatalysis and the use of eco-friendly catalytic systems that offer alternatives to traditional methods, which often rely on stoichiometric amounts of harsh reagents or heavy metal catalysts. These modern approaches aim to improve atom economy, reduce energy consumption, and simplify purification processes.

One promising green approach involves the direct C-H iodination of pyridine rings, which avoids the need for pre-functionalized substrates. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgscispace.com This method can achieve iodination at the C3 and C5 positions of the pyridine ring. rsc.orgscispace.com While the specific application to 3-methoxypyridine to yield the 4-iodo derivative is not detailed, the principle of direct C-H functionalization represents a significant green advancement by maximizing atom economy.

Another eco-friendly method involves mechanochemical synthesis, where mechanical grinding is used to drive reactions under solvent-free conditions. For the iodination of pyrimidine derivatives, a simple and green approach has been developed using solid iodine and silver nitrate (AgNO₃) as a catalyst. nih.gov This solvent-free method is characterized by short reaction times (20–30 minutes) and high yields (70–98%). nih.gov The use of AgNO₃ was found to be more efficient than other silver salts like Ag₂SO₄ or sodium salts such as NaNO₃ and NaNO₂. nih.gov The applicability of such a solvent-free, catalytic system to the synthesis of 4-Iodo-3-methoxypyridine offers a potentially significant reduction in solvent waste.

The following table summarizes the key aspects of this green iodination method applied to uracil as a model substrate.

| Entry | Equivalents of AgNO₃ | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 30 | 50 |

| 2 | 1.0 | 30 | 70 |

| 3 | 1.5 | 30 | 85 |

| 4 | 2.0 | 30 | 90 |

| 5 | 2.5 | 30 | 90 |

Metal-free catalytic systems for iodination are also gaining prominence. A direct, regioselective, and metal-free synthesis of fused N-heterocyclic iodides has been reported using molecular iodine activated by tert-butylhydroperoxide (TBHP). rsc.org This system generates an electrophilic iodine species (I+) in situ, which drives the iodination reaction. rsc.org Such methods, which avoid the use of any metal catalysts, are highly desirable from an environmental and economic perspective as they eliminate the risk of heavy metal contamination in the final product and negate the need for costly catalyst removal steps.

Furthermore, molecular iodine itself is being explored as a green catalyst for various organic transformations. rsc.org Its low cost, low toxicity, and operational simplicity make it an attractive candidate for developing sustainable synthetic protocols. In the context of producing 4-Iodo-3-methoxypyridine, the development of an iodine-catalyzed direct C-H iodination of 3-methoxypyridine using a green oxidant would be a significant step forward.

The table below provides a comparative overview of different green catalytic approaches potentially applicable to the synthesis of iodinated pyridines.

| Methodology | Catalyst/Reagent System | Key Green Advantages | Potential Applicability |

|---|---|---|---|

| Radical C-H Iodination | K₂S₂O₈ / NaI / MnSO₄ | Direct C-H functionalization, high atom economy. scispace.com | Regioselective iodination of the pyridine core. scispace.com |

| Mechanochemical Synthesis | AgNO₃ / I₂ | Solvent-free conditions, short reaction times, high yields. nih.gov | Direct iodination of activated heterocyclic rings. nih.gov |

| Metal-Free C-H Iodination | TBHP / I₂ | Avoids heavy metal catalysts, in-situ generation of iodinating agent. rsc.org | Direct and regioselective iodination of N-heterocycles. rsc.org |

Reactivity and Mechanistic Investigations of 4 Iodo 3 Methoxypyridine Hydrochloride

Cross-Coupling Reactions at the Iodine Moiety

The carbon-iodine bond at the C4 position of the pyridine (B92270) ring is the primary site for transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal centers, which is the key initiating step in most cross-coupling catalytic cycles.

Palladium catalysts are extensively used to forge new carbon-carbon bonds at the site of the iodine atom in 4-iodo-3-methoxypyridine (B1531487). rsc.org These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from simple precursors. mit.eduiupac.org

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures or introducing alkyl and vinyl groups. wikipedia.orglibretexts.org The reaction couples the iodo-pyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com Given the high reactivity of aryl iodides, these couplings are generally efficient. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition |

| Aryl Halide | 4-Iodo-3-methoxypyridine |

| Coupling Partner | Arylboronic acid, Alkylboronic ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligand |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-110 °C |

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base. wikipedia.orglibretexts.org The palladium catalyst activates the iodo-pyridine, while the copper co-catalyst forms a copper acetylide intermediate, which then participates in the transmetalation step of the palladium catalytic cycle. nih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making 4-iodo-3-methoxypyridine an ideal substrate. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition |

| Aryl Halide | 4-Iodo-3-methoxypyridine |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, Piperidine (B6355638), Diisopropylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

The Heck reaction involves the coupling of the iodo-pyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. youtube.com A base is required to neutralize the hydrogen halide produced in the reaction. wikipedia.orgorganic-chemistry.org The reaction typically results in the formation of the trans-substituted alkene. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides

| Parameter | Condition |

| Aryl Halide | 4-Iodo-3-methoxypyridine |

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, NaOAc, K₂CO₃ |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

| Temperature | 100-140 °C |

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can significantly alter a molecule's properties, enhancing metabolic stability and lipophilicity, which is of great interest in medicinal chemistry. nih.govbeilstein-journals.org Copper-catalyzed trifluoromethylation has emerged as an efficient method for this transformation. beilstein-journals.orgnih.gov

Research on various alkoxy-substituted iodopyridines has demonstrated that they are viable substrates for copper-catalyzed trifluoromethylation. nih.govresearchgate.net The reaction typically involves a copper(I) salt, a trifluoromethylating agent (such as TMSCF₃), and additives in a suitable solvent. nih.gov The trifluoromethylation of isomers like 2-iodo-4-methoxypyridine (B12094951) and 4-iodo-2-methoxypyridine (B1316693) proceeds smoothly, affording the desired products in moderate to good yields. nih.gov This suggests that 4-iodo-3-methoxypyridine would be a competent substrate for this transformation under similar conditions. In some cases, particularly with quinoline (B57606) analogs, the reaction can be accompanied by a rearrangement, such as an O-N methyl migration. nih.govnih.gov

Table 4: Conditions for Copper-Catalyzed Trifluoromethylation of Iodo-alkoxypyridines

| Parameter | Condition |

| Substrate | Iodo-alkoxypyridine |

| CF₃ Source | Trimethyl(trifluoromethyl)silane (TMSCF₃) |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | 1,10-Phenanthroline |

| Additives | Potassium fluoride (B91410) (KF), Trimethyl borate |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 60 °C |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have gained prominence. nih.gov Nickel catalysts can offer complementary reactivity and are often more cost-effective. nih.gov Nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi-type couplings, are effective for C(sp²)-C(sp²) bond formation with aryl halides. These systems are particularly useful for coupling with a wider range of electrophiles, sometimes under milder conditions than their palladium counterparts. nih.gov Iron-catalyzed systems have also been explored for Sonogashira-type couplings, presenting a more earth-abundant metal alternative. nih.gov Therefore, it is expected that 4-iodo-3-methoxypyridine hydrochloride could also serve as a substrate in these alternative transition metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, making them susceptible to attack by nucleophiles. stackexchange.comechemi.com

The iodine atom at the C4 position of 4-iodo-3-methoxypyridine is a good leaving group and is located at an activated position for nucleophilic attack. stackexchange.com The mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the ring nitrogen atom. nih.gov This stabilization lowers the activation energy for the reaction. A wide variety of nucleophiles can displace the iodide, including:

Amines: To form 4-aminopyridine (B3432731) derivatives.

Alkoxides and Thiolates: To introduce new ether or thioether functionalities.

Cyanide: To produce 4-cyanopyridine (B195900) derivatives.

The reaction conditions typically involve heating the substrate with the nucleophile, sometimes in the presence of a base or a catalyst.

The methoxy (B1213986) group at the C3 position is generally less reactive as a leaving group in classical SNAr reactions compared to the iodide at C4. The C3 position is a meta-like position relative to the ring nitrogen, and nucleophilic attack at this site does not allow for direct delocalization of the negative charge onto the nitrogen in the Meisenheimer intermediate.

However, under specific conditions, the methoxy group can be displaced. For instance, studies on 3-methoxypyridine (B1141550) have shown that nucleophilic amination can be achieved by using a sodium hydride-lithium iodide composite. ntu.edu.sg This system activates the methoxy group for displacement by amines like piperidine. nih.gov This indicates that the methoxy group in 4-iodo-3-methoxypyridine is not inert and could be targeted for substitution under forcing or specialized conditions.

Additionally, the methoxy group can undergo other transformations. For example, O-demethylation to reveal a hydroxyl group can be achieved using strong acids like HBr or Lewis acids such as BBr₃. In some copper-catalyzed reactions, an O- to N-alkyl migration has been observed in related heterocyclic systems, suggesting another potential transformation pathway for the methoxy group under transition metal catalysis. nih.gov

Electrophilic Reactions and Directed Functional Group Transformations

The reactivity of this compound is significantly influenced by the electronic properties of its substituents and the pyridinium (B92312) nucleus. The methoxy group at the 3-position is an electron-donating group, which can increase the electron density of the pyridine ring, while the iodine atom at the 4-position is a large, polarizable halogen that serves as an excellent leaving group in various transformations. The protonation of the pyridine nitrogen to form the hydrochloride salt further modifies the electronic landscape, making the ring more electron-deficient and activating it towards certain nucleophilic reactions while influencing the directing effects for other transformations.

In the context of modern synthetic chemistry, functional group transformations are often achieved through metal-catalyzed cross-coupling reactions, where the iodo-substituent is a prime reaction site. The C–I bond is significantly weaker than C–Br or C–Cl bonds, making it the preferred site for oxidative addition to a low-valent metal catalyst, such as palladium. While research on 4-iodo-3-methoxypyridine itself is specific, extensive studies on dihalogenated pyridines provide a strong basis for predicting its reactivity. In dihalopyridines, palladium-catalyzed cross-coupling reactions typically show a high degree of site-selectivity, with halides adjacent to the nitrogen heteroatom (C2 position) often being more reactive. nih.govnih.gov However, this intrinsic selectivity can be overturned through catalyst control. nih.gov The use of specific ligands or the manipulation of catalyst speciation (e.g., mononuclear Pd species versus multinuclear clusters or nanoparticles) can switch the site of reaction. nih.govacs.orgwhiterose.ac.uk For a substrate like 4-iodo-3-methoxypyridine, the C4-iodo group would be the expected site of reaction in cross-coupling, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. nih.gov

The concept of directing groups is also crucial for functionalizing the pyridine core. nih.gov While external directing groups are often installed to achieve specific C–H functionalization, the pyridine nitrogen itself can act as an internal coordinating moiety to direct a metal catalyst to a nearby C–H bond. nih.govresearchgate.net Furthermore, substituents can act as directing groups in certain reactions; for instance, a cyano group has been used to direct ortho-halogenation of arylnitriles. organic-chemistry.org In the case of 4-iodo-3-methoxypyridine, the interplay between the methoxy group and the pyridinium nitrogen could direct further functionalization at specific C-H positions, although the most common transformation remains the substitution of the iodo group.

Radical Reaction Pathways of Halogenated Pyridines in Solution and Gas Phase

Halogenated pyridines are versatile precursors for the generation of pyridyl radicals, which are key intermediates in a variety of synthetic transformations. These reactions can proceed through different mechanisms, often initiated by photolysis, single-electron transfer (SET), or radical initiators. acs.orgnih.govwikipedia.orglibretexts.org The study of these radical pathways in both solution and the gas phase has provided deep insights into their intrinsic reactivity and the influence of the surrounding environment. nih.gov

In solution, pyridyl radicals can be generated from halopyridines via photoredox catalysis. nih.gov Selective single-electron reduction of the carbon-halogen bond, which is particularly facile for iodopyridines, yields the corresponding heteroaryl radical. This intermediate can then engage in various reactions, such as anti-Markovnikov addition to alkenes and alkynes. nih.gov The solvent can play a critical role in determining the reaction pathway; for example, pyridyl radicals engage electron-poor alkenes via a radical conjugate addition in aqueous DMSO, whereas the use of 2,2,2-trifluoroethanol (B45653) (TFE) enables selective hydroarylation of simple electron-neutral olefins. nih.gov For this compound, the pyridinium ion form is a suitable precursor for SET reduction to generate a pyridinyl radical, which can then undergo coupling with other radical species. acs.org

Comparative studies of pyridyl radical cation reactivity in solution and the gas phase reveal both similarities and differences. nih.gov Hydrogen atom abstraction is a major reaction pathway observed in both environments. nih.gov Gas-phase experiments, often conducted in mass spectrometers, allow for the study of the intrinsic reactivity of these highly reactive species in a solvent-free environment, eliminating competing reactions with solvent molecules. nih.gov In contrast, reactions in solution are subject to solvation effects, which can significantly influence reaction outcomes. For instance, while a 2-pyridyl cation forms a stable adduct with tetrahydrofuran (B95107) (THF) in solution, only addition/elimination reactions are observed in the gas phase, highlighting the substantial impact of solvation. nih.gov The photolysis of iodopyridine precursors in solution is a common method for generating these radical intermediates for mechanistic studies. nih.gov

Control experiments often confirm the radical nature of these transformations. The introduction of a radical quencher like TEMPO can suppress the reaction, providing evidence for a radical pathway. rsc.org Mechanistic proposals often involve the in situ generation of an iodo radical, which then leads to the selective formation of the final product. rsc.org

Computational and Experimental Mechanistic Studies of Reactivity

Mechanistic studies, combining both experimental techniques and computational modeling, have been instrumental in identifying the key intermediates that govern the reactivity of halogenated pyridines. In radical reactions, the primary intermediate is the pyridyl radical, formed by homolytic cleavage of the carbon-halogen bond. nih.govnih.gov The formation of these radicals from pyridinium ions via single-electron reduction has been investigated, and their subsequent coupling with other radicals has been shown to be an effective functionalization strategy. acs.org The intermediacy of pyridinyl radicals has been confirmed through experiments such as radical clock reactions, where cyclopropyl-substituted pyridines undergo ring-opening, a characteristic reaction of the corresponding radical intermediate. acs.org

In the context of palladium-catalyzed cross-coupling reactions, the mechanism involves a series of organopalladium intermediates. The catalytic cycle is initiated by the oxidative addition of the iodopyridine to a Pd(0) complex, forming a Pd(II)-pyridyl intermediate. This step is generally considered to be highly selective for the weaker C-I bond. Subsequent steps involve transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The specific nature of the intermediates, including mononuclear Pd species, multinuclear Pd clusters, or even Pd nanoparticles, can profoundly affect the reaction's outcome, particularly its site-selectivity. nih.govacs.orgwhiterose.ac.uk

In addition to covalent intermediates, non-covalent complexes play a role in the reactivity and aggregation of pyridinium systems. In solution, iodine and pyridine can form a stable molecular charge-transfer complex (Pyr•I₂). acs.org In polar solvents, this complex can dissociate to form ionic species. acs.org Furthermore, computational studies, particularly Density Functional Theory (DFT), have been crucial in elucidating the structure and stability of reaction intermediates and transition states, as well as in understanding the nature of non-covalent interactions like halogen bonding. nih.govnih.gov

Understanding the factors that control reaction rates and selectivity is paramount for the rational design of synthetic methods. In palladium-catalyzed cross-coupling of dihalopyridines, site-selectivity is a key challenge. While the reaction typically occurs at the most reactive C-X bond (C-I > C-Br > C-Cl), this inherent preference can be modulated or even reversed by the choice of catalyst components. nih.govacs.org

Several factors have been identified that control selectivity:

Ligand Effects: Sterically hindered N-heterocyclic carbene (NHC) or phosphine ligands can promote cross-coupling at an otherwise less reactive position, such as the C4 position of 2,4-dichloropyridines. nih.govchimia.ch By simply switching the ligand, it is possible to direct the reaction to different sites. chimia.ch

Catalyst Speciation: The nature of the active palladium species has a dramatic impact on selectivity. While mononuclear Pd catalysts often favor reaction at the C2 position of 2,4-dihalopyridines, multinuclear Pd clusters and nanoparticles can switch the selectivity to the C4 position. nih.govacs.orgwhiterose.ac.uk The Pd/ligand ratio and the presence of stabilizing salt additives are critical in controlling the formation of these different catalytic species. acs.orgwhiterose.ac.uk

Substituent Effects: Electron-withdrawing groups on the organoboronic acid partner in Suzuki-Miyaura cross-coupling reactions can increase selectivity for the atypical C4-arylation of 2,4-dibromopyridine, suggesting that the transmetalation step may be rate-determining or that the substituent influences site-selectivity. whiterose.ac.uk

The table below summarizes key factors influencing selectivity in the functionalization of halogenated pyridines.

| Factor | Influence on Selectivity | Example System | Reference |

|---|---|---|---|

| Ligand Choice | Sterically hindered ligands (e.g., NHCs, Xantphos) can override intrinsic reactivity to favor less accessible sites. | C4-selective Suzuki coupling of 2,4-dichloropyridines. | nih.govnih.gov |

| Catalyst Speciation | Multinuclear Pd species (clusters, NPs) can invert selectivity from C2 (mononuclear Pd) to C4. | Suzuki and Kumada couplings of 2,4-dibromopyridine. | acs.orgwhiterose.ac.uk |

| Solvent | Solvent choice can switch the reaction pathway from conjugate addition to hydroarylation. | Radical addition of pyridyl radicals to alkenes. | nih.gov |

| Additives | Stabilizing salts (e.g., n-Oct₄NBr) are crucial for C4 selectivity in systems using multinuclear Pd catalysts. | Suzuki coupling of 2,4-dibromopyridine. | whiterose.ac.uk |

Intermolecular Interactions and Self-Assembly in Pyridinium Systems

Pyridinium-based molecules are well-known building blocks in supramolecular chemistry due to their ability to participate in a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. rsc.orgresearchgate.net These interactions drive the self-assembly of pyridinium cations into well-defined, higher-order structures such as nanotubes, molecular crystals, and lipid aggregates. nih.govchemrxiv.orgchemrxiv.org The formation of these assemblies can be controlled by molecular programming, where the structure of the pyridinium ligand (e.g., bond angles, number of coordination sites) dictates the final architecture. nih.gov The self-assembly process is often cooperative and can be triggered by stimuli such as changes in pH, as the formation of pyridinium ions upon protonation can drive the aggregation of macrocyclic precursors. chemrxiv.orgchemrxiv.org

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govresearchgate.net In halogenated pyridinium salts, the iodine atom of an iodopyridinium cation can act as a potent halogen bond donor. The positive charge on the pyridinium ring significantly enhances the electrophilicity of the σ-hole on the iodine atom, making it a much stronger halogen bond donor compared to its neutral pyridine counterpart. nih.govresearchgate.netfu-berlin.de This charge-assisted halogen bonding is a key interaction in the crystal engineering of these systems. researchgate.netacs.org

Extensive crystallographic studies on halogenated pyridinium iodides have revealed the prevalence and characteristics of C–X···I⁻ (where X = I, Br, Cl) halogen bonds in the solid state. nih.govmdpi.comacs.org These studies show a clear trend in halogen bond donor strength, which decreases from iodo to chloro derivatives. nih.gov Iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions that are significantly shorter than the sum of their van der Waals radii, whereas chloropyridinium cations do so less reliably. nih.govacs.org The incidence of halogen bonding increases dramatically upon protonation or N-methylation of the pyridine ring, rising from ~40% to ~90% for iodopyridines. nih.gov

These halogen bonds often coexist and compete with classical N–H···I⁻ hydrogen bonds in the crystal packing of protonated halopyridinium salts. nih.govresearchgate.net Theoretical calculations and solution NMR studies have also been employed to investigate these interactions. ju.edu.joju.edu.joacs.org In solution, halogen bonding interactions persist, and their strength can be probed using techniques like NMR spectroscopy. ju.edu.joju.edu.joacs.org

The table below presents representative data on halogen bond geometries in various halopyridinium salts, illustrating the shortening of the intermolecular distance relative to the sum of the van der Waals (vdW) radii, a key indicator of a strong interaction.

| Cation | Interaction | Distance (Å) | Sum of vdW Radii (Å) | % Shortening | Reference |

|---|---|---|---|---|---|

| [N-ethyl-3-iodopyridinium]⁺ | C–I···I⁻ | 3.567 | 3.96 | 10% | mdpi.com |

| [N,N'-but-2-ene-1,4-diylbis(3-iodopyridinium)]²⁺ | C–I···Br⁻ | 3.240 | 3.80 | 14.7% | mdpi.com |

| [N-acetonyl-3-bromopyridinium]⁺ | C–Br···I⁻ | 3.694 | 3.81 | 3.0% | mdpi.com |

| [2-iodopyridinium]₂[CuCl₄] | C–I···Cl⁻ | 3.316 | 3.76 | 11.8% | ju.edu.jo |

| [4-chloro-2,3,5,6-tetrafluoropyridinium]⁺ | C–Cl···F⁻ | 3.020 | 3.22 | 6.2% | fu-berlin.de |

Hydrogen Bonding Networks in Hydrochloride Salts

The most significant interaction within the crystal lattice of pyridinium hydrochlorides is the charge-assisted hydrogen bond between the protonated nitrogen of the pyridinium ring (N⁺-H) and the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction is a strong, classical hydrogen bond, significantly influencing the physical properties of the salt. The electrostatic attraction between the positively charged pyridinium ion and the negatively charged chloride ion enhances the strength of this hydrogen bond.

For instance, studies on 3-halopyridinium chlorides have demonstrated the dominant role of these charge-assisted hydrogen bonds in their crystal structures. acs.org Similarly, the crystal structure of 2-(hydroxymethyl)pyridinium chloride shows a well-defined N-H···Cl hydrogen bond that consolidates the packing of cations and anions into chains. nih.gov

Beyond the primary N⁺-H···Cl⁻ interaction, weaker C-H···Cl hydrogen bonds often play a secondary but important role in stabilizing the three-dimensional crystal lattice. In these interactions, the slightly acidic hydrogen atoms attached to the carbon atoms of the pyridine ring act as hydrogen bond donors to the chloride anion. The presence and geometry of these C-H···Cl bonds are influenced by the substitution pattern on the pyridine ring.

In the absence of the specific crystal structure for this compound, a summary of typical hydrogen bond parameters from a related, structurally characterized compound, 2-(hydroxymethyl)pyridinium chloride, can provide representative values.

Table 1: Representative Hydrogen Bond Geometry in a Substituted Pyridinium Chloride

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Cl | 0.92(3) | 2.16(3) | 3.078(2) | 175(3) |

| O-H···Cl | 0.89(3) | 2.19(3) | 3.074(2) | 173(3) |

| Data derived from the crystal structure of 2-(hydroxymethyl)pyridinium chloride. nih.gov |

This table illustrates the typical distances and angles for strong hydrogen bonds involving a pyridinium nitrogen and a chloride anion. The N···Cl distance of approximately 3.08 Å and a nearly linear bond angle are characteristic of a robust hydrogen bond. The formation of these extensive hydrogen-bonding networks, from the strong N⁺-H···Cl⁻ to weaker C-H···Cl interactions, is a defining structural feature of pyridinium hydrochloride salts, governing their crystalline arrangement and stability.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A complete NMR characterization of 4-Iodo-3-methoxypyridine (B1531487) hydrochloride would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals and to establish through-bond and through-space connectivities.

Advanced 1D NMR Techniques for Proton and Carbon Assignments

Beyond standard ¹H and ¹³C NMR spectra, advanced 1D techniques provide deeper structural insights. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial for differentiating between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. For 4-Iodo-3-methoxypyridine hydrochloride, DEPT-135 would show positive signals for the methoxy (B1213986) (CH₃) and aromatic CH protons, while quaternary carbons (such as C3 and C4) would be absent.

Selective excitation techniques could be used to irradiate specific protons to simplify complex multiplets and identify coupling partners. Furthermore, Nuclear Overhauser Effect (NOE) difference spectroscopy would reveal spatial proximities. For instance, irradiation of the methoxy protons would be expected to show an NOE enhancement for the adjacent H-2 proton, confirming their close spatial relationship.

Comprehensive 2D NMR Experiments for Connectivity and Stereochemical Elucidation

A full suite of 2D NMR experiments is essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the pyridine (B92270) ring, cross-peaks would be expected between adjacent protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for identifying connectivity across quaternary carbons. For instance, correlations would be expected from the methoxy protons to the C3 carbon, and from the pyridine protons to adjacent and more distant carbons, helping to piece together the carbon skeleton.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments provide information about through-space correlations, similar to 1D NOE, but in a 2D format, which is useful for confirming the conformation and stereochemistry of the molecule.

Application of ¹⁵N NMR for Pyridine Nitrogen Environment

¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen in this compound would be indicative of its protonated state and the electronic effects of the iodo and methoxy substituents. The hydrochloride salt form would result in a significant upfield shift of the nitrogen signal compared to the free base due to protonation.

Solid-State NMR Applications for Polymorphism and Crystal Packing

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of crystalline materials. It is particularly useful for identifying polymorphism, where a compound can exist in different crystal forms. ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments would provide distinct spectra for different polymorphs due to variations in the local environment of the nuclei in the crystal lattice. This technique could be used to characterize the solid form of this compound and to study its crystal packing.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's conformation in the solid state. The resulting crystallographic data would also detail the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydrochloride counter-ion and the pyridine nitrogen.

A search of crystallographic databases did not yield a solved crystal structure for this specific compound. If a structure were determined, the data would typically be presented in tables as shown below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

Table 2: Hypothetical Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C4-I | Value |

| C3-O1 | Value |

| O1-C(methoxy) | Value |

| N1-H1 | Value |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Intermolecular Hydrogen Bonds and Halogen Bonds in the Hydrochloride Salt

In the solid state of this compound, the crystal packing is significantly influenced by a network of non-covalent interactions, primarily intermolecular hydrogen bonds and halogen bonds.

The protonation of the pyridine nitrogen atom creates a strong hydrogen bond donor site (N⁺-H). This pyridinium (B92312) proton readily forms a robust hydrogen bond with the chloride anion (Cl⁻), which acts as a hydrogen bond acceptor. This N⁺-H···Cl⁻ interaction is a primary determinant of the crystal lattice structure in pyridinium halides. rsc.orgresearchgate.net The strength and geometry of this hydrogen bond can be influenced by the electronic effects of the substituents on the pyridine ring.

Furthermore, the presence of an iodine atom at the 4-position of the pyridine ring introduces the possibility of halogen bonding. nih.govacs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The iodine atom in this compound can participate in halogen bonding, with the chloride anion or another nucleophilic site serving as the halogen bond acceptor. researchgate.netrsc.org The strength of this interaction is dependent on the polarization of the C-I bond and the nature of the acceptor. acs.org It is important to note that protonation of the pyridine ring can enhance its ability to form halogen bonds. fu-berlin.de

Interplay between these hydrogen and halogen bonds can lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks, which dictate the physicochemical properties of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination and structural elucidation of this compound. The accurate mass measurement allows for the unambiguous determination of its elemental composition.

The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the fragmentation patterns of related pyridine and methoxy-substituted aromatic compounds. nih.govnih.govoup.com Upon ionization, the molecular ion is expected to undergo a series of fragmentation reactions.

Common fragmentation pathways for substituted pyridines include the cleavage of substituent groups and the rupture of the pyridine ring itself. mdpi.comresearchgate.netnih.govx-mol.com For 4-Iodo-3-methoxypyridine, likely initial fragmentation steps would involve the loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), or the cleavage of the C-I bond to lose an iodine radical (•I). The relative abundance of these fragment ions would depend on the ionization method and energy.

The following table outlines some of the plausible fragmentation pathways and the corresponding expected m/z values for the major fragments of the free base, 4-Iodo-3-methoxypyridine.

| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) |

| 248.96 | Loss of a methyl radical | 233.95 |

| 248.96 | Loss of formaldehyde | 218.96 |

| 248.96 | Loss of an iodine radical | 121.96 |

| 248.96 | Loss of carbon monoxide | 220.96 |

This table presents predicted data for the free base form of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the pyridine ring, the methoxy group, and the carbon-iodine bond. acs.orgmasterorganicchemistry.com

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrational modes. cdnsciencepub.comcdnsciencepub.comresearchgate.net These include ring stretching vibrations (C-C and C-N stretching) typically observed in the 1600-1400 cm⁻¹ region, and ring breathing modes at lower frequencies. The protonation of the nitrogen atom to form the pyridinium ion will cause shifts in the positions and intensities of these bands compared to the free base.

Methoxy Group Vibrations: The methoxy group (-OCH₃) has several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are typically found in the 1260-1000 cm⁻¹ region.

C-I Bond Vibration: The C-I stretching vibration is expected to appear at the lower end of the fingerprint region, typically in the range of 600-500 cm⁻¹. The exact position can be influenced by coupling with other vibrational modes. chemrxiv.org

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-C and C-N stretching | 1600-1400 |

| Methoxy Group | C-H stretching | 2950-2850 |

| Methoxy Group | C-O-C stretching | 1260-1000 |

| C-I Bond | C-I stretching | 600-500 |

This table presents generalized expected vibrational frequencies based on data for analogous compounds.

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration of chiral compounds.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a VCD spectrum. This technique would only be applicable if a chiral derivative of this compound were synthesized.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy and its Theoretical Interpretation

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. sielc.com The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the pyridine ring. acs.orgresearchgate.netacs.org

The position and intensity of these absorption bands are influenced by the substituents on the pyridine ring. The methoxy group, being an electron-donating group, and the iodine atom, with its electron-withdrawing and heavy-atom effects, will perturb the energy levels of the molecular orbitals of the pyridine ring, leading to shifts in the absorption maxima compared to unsubstituted pyridine. acs.orgacs.orgrsc.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the electronic transition energies and oscillator strengths, aiding in the interpretation of the experimental UV-Vis spectrum. arxiv.org These calculations can help assign the observed absorption bands to specific electronic transitions between molecular orbitals.

The following table provides a general overview of the expected electronic transitions for pyridine and the likely influence of the substituents in 4-Iodo-3-methoxypyridine.

| Electronic Transition | Typical Wavelength Range for Pyridine | Expected Effect of Substituents |

| π→π | ~200-270 nm | Bathochromic or hypsochromic shift |

| n→π | ~270-300 nm | Shift in wavelength and change in intensity |

This table presents generalized data for pyridine and predicted effects of substitution.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT calculations serve as the foundation for understanding the geometry and electronic nature of 4-Iodo-3-methoxypyridine (B1531487) hydrochloride.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

General studies on substituted pyridines suggest that electron-donating groups like methoxy (B1213986) tend to raise the HOMO energy, while electronegative atoms like iodine can influence both HOMO and LUMO levels. The precise energies and spatial distributions of these orbitals for 4-Iodo-3-methoxypyridine hydrochloride are determined through DFT calculations, providing insights into its electrophilic and nucleophilic character. From these orbital energies, various chemical reactivity indices can be calculated, as shown in the table below.

| Parameter | Definition | Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron; indicates susceptibility to electrophilic attack. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added; indicates susceptibility to nucleophilic attack. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Electrostatic Potential Surface (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MESP analysis is expected to show a negative potential (typically colored red or yellow) around the oxygen atom of the methoxy group and a positive potential (blue) around the hydrogen atom attached to the protonated nitrogen. The iodine atom, due to its size and polarizability, can also exhibit complex electrostatic features, potentially showing regions of both positive and negative potential (a phenomenon known as a σ-hole), which can be crucial for understanding its interaction with other molecules.

Computational Spectroscopic Predictions and Validation (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

| Spectroscopic Technique | Predicted Parameters | Insights Gained for this compound |

| NMR Spectroscopy | 1H and 13C Chemical Shifts | The electron-withdrawing effect of the iodine and the electron-donating effect of the methoxy group, along with the protonation of the nitrogen, will have distinct effects on the chemical shifts of the pyridine (B92270) ring protons and carbons. Theoretical predictions for related molecules like 3-methoxypyridine (B1141550) have shown good correlation with experimental values. |

| IR Spectroscopy | Vibrational Frequencies | Predicted IR spectra can help in assigning experimental vibrational bands to specific molecular motions, such as C-H, C=N, C-O, and C-I stretching and bending modes. |

| VCD Spectroscopy | Vibrational Circular Dichroism Spectra | While not typically applied to achiral molecules like this compound, this technique could be computationally explored for chiral derivatives. |

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry can be used to explore the dynamic behavior of molecules in chemical reactions.

Role of the Hydrochloride Protonation in Reactivity

The protonation of the pyridine nitrogen to form the hydrochloride salt fundamentally alters the electronic landscape of the molecule, which has significant implications for its reactivity. The introduction of a positive charge on the nitrogen atom transforms the pyridine ring into a potent electron-withdrawing system.

Theoretical investigations, particularly using Density Functional Theory (DFT), on analogous halopyridinium systems demonstrate that this protonation dramatically enhances the electrophilicity of the ring. nih.govacs.org The positive charge is delocalized throughout the aromatic system, leading to a significant decrease in electron density at the carbon atoms, especially at the positions ortho and para to the protonated nitrogen.

This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In the case of this compound, the carbon atom bearing the iodine (C4) becomes a prime target for nucleophilic attack. The iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles. Computational models can be used to calculate the activation energy barriers for these substitution reactions, confirming that the protonation step is key to lowering the energy of the Meisenheimer complex intermediate, thereby facilitating the reaction. researchgate.net

Furthermore, the protonation influences the properties of the substituents themselves. The electron-withdrawing effect of the pyridinium (B92312) cation enhances the σ-hole on the iodine atom, a region of positive electrostatic potential along the C-I bond axis, making it a more potent halogen bond donor and thus influencing its intermolecular interactions. researchgate.net

Theoretical Characterization of Intermolecular Interactions, including Halogen Bonding and Hydrogen Bonding

The solid-state architecture and solution-phase behavior of this compound are governed by a network of non-covalent interactions. Theoretical methods are invaluable for characterizing and quantifying these forces, primarily strong hydrogen bonds and halogen bonds. acs.orgnih.gov

Hydrogen Bonding: The most dominant intermolecular interaction is expected to be the charge-assisted hydrogen bond formed by the pyridinium N-H group. The protonated nitrogen is a strong hydrogen bond donor, and it will interact powerfully with the chloride anion (Cl⁻) or solvent molecules like water. DFT calculations on similar systems show these N⁺-H···Cl⁻ interactions to be highly stabilizing and directional, often playing a primary role in the crystal packing of hydrochloride salts. mdpi.com

Halogen Bonding: As established in studies of related halopyridinium cations, protonation of the pyridine ring significantly enhances the magnitude of the σ-hole on the iodine atom. nih.govacs.org This makes the iodine a strong halogen bond (XB) donor. Consequently, a C-I···Cl⁻ halogen bond is a highly probable and significant interaction in the solid state. This interaction is characterized by its high directionality (the C-I···Cl angle approaches 180°). While electrostatic forces are dominant in ionic salts, the halogen bond is a crucial secondary interaction that directs the crystal packing. acs.org In some structures, the chloride anion can act as a bridge, simultaneously accepting a hydrogen bond and a halogen bond.

The table below, based on data from analogous N-alkylated and protonated iodopyridinium salts, illustrates the typical characteristics of these halogen bonds. The normalized distance (Rnorm) is the ratio of the experimental distance to the sum of the van der Waals radii of the interacting atoms, with values less than 1 indicating a strong interaction.

| Compound System | Interaction | Distance (Å) | Normalized Distance (Rnorm) | Angle (°) |

|---|---|---|---|---|

| [4-IPyH]I | C-I···I⁻ | 3.56 | 0.89 | ~180 |

| N-alkyl-3-iodopyridinium salts | C-I···I⁻ | 3.45 - 3.55 | 0.87 - 0.89 | >170 |

| N-alkyl-3-iodopyridinium salts | C-I···O (from OTf⁻) | 3.07 | 0.86 | ~175 |

Data adapted from studies on analogous iodopyridinium systems for illustrative purposes. researchgate.netacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Preferences in Solution

While crystal structures provide a static picture, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in a solution environment, such as water. ucl.ac.uk Such simulations, though not specifically reported for this compound, would follow a well-established methodology to reveal key molecular behaviors. mdpi.com

An MD simulation would be set up by placing the 4-iodo-3-methoxypyridinium cation and a chloride anion in a simulation box filled with explicit water molecules. A suitable force field (a set of parameters describing the potential energy of the system) would be assigned to all atoms. The simulation would then solve Newton's equations of motion for every atom over a period of nanoseconds to microseconds, generating a trajectory that reveals how the molecule moves, interacts, and changes shape over time.

Key insights from such a simulation would include:

Solvation Structure: Analysis of the radial distribution functions would show how water molecules and the chloride ion organize around the cation. This would reveal the structure and stability of the hydration shells, particularly around the charged N-H group and the polar methoxy and iodo substituents.

Ion Pairing Dynamics: The simulation would characterize the interaction between the pyridinium cation and the chloride anion in solution. It could determine the prevalence of direct contact ion pairs versus solvent-separated ion pairs and calculate the lifetime of these associations. mdpi.com

Conformational Preferences: The primary conformational flexibility in this molecule is the rotation around the C3-O bond of the methoxy group. Theoretical studies on neutral 2-methoxypyridine (B126380) show a preference for a syn conformation where the methyl group is oriented towards the ring nitrogen. rsc.org An MD simulation would reveal the conformational landscape in solution, showing the relative populations and rates of interconversion between different rotamers (e.g., syn vs. anti orientation relative to the C4-iodo group). This preference is dictated by a balance of steric effects and electrostatic interactions with the surrounding solvent molecules. researchgate.net